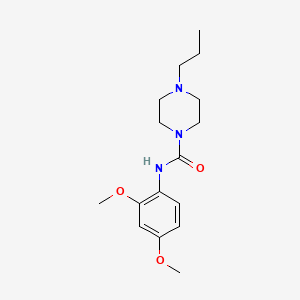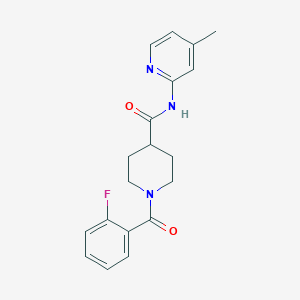![molecular formula C19H19NO5 B4625639 8-(4-ethoxy-3-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4625639.png)
8-(4-ethoxy-3-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
説明
Synthesis Analysis The synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one compounds, which include structures akin to the one specified, has been achieved through various innovative approaches. A notable method involves a solvent-free synthesis utilizing a one-pot method under solvent-free conditions, employing 3,4-(methylenedioxy)aniline, 2,2-dimethyl-1,3-dioxane-4,6-dione, and aldehydes, yielding these compounds in a range of 75.7% to 83.5% (Wu Xiao-xi, 2015). Another method explored is ultrasound-accelerated synthesis under catalyst-free and solvent-free conditions, highlighting the environmental benefits and high yields of the products (D. Azarifar & D. Sheikh, 2012).
Molecular Structure Analysis The molecular structure and conformational analysis of related compounds have been studied, revealing insights into their chemical behavior and interactions. One study detailed the conformational and configurational disorder in similar compounds, indicating complex hydrogen-bonded chains and pi-stacked hydrogen-bonded chains, contributing to their structural stability and reactivity (Paola Cuervo et al., 2009).
Chemical Reactions and Properties The chemical reactivity of these compounds involves multi-component reactions, enabling the synthesis of a variety of derivatives with potential biological activities. One innovative approach includes the use of green TiO2 nanoparticles in an aqueous-mediated sonochemical synthesis, demonstrating the efficiency and eco-compatibility of the synthesis process (Diksha Bhardwaj et al., 2019).
Physical Properties Analysis The synthesis techniques employed significantly influence the physical properties of these compounds, such as solubility and crystallinity. Studies involving solvent-free conditions and green chemistry approaches highlight the advancements in optimizing these physical properties for better application potential.
Chemical Properties Analysis The chemical properties, including stability, reactivity, and potential biological activity, are closely related to their molecular structure. The eco-compatible sonochemical synthesis using green TiO2 nanoparticles is an example of how the synthesis method can enhance the chemical properties of these compounds, making them suitable for further functionalization and application in various fields (Diksha Bhardwaj et al., 2019).
科学的研究の応用
Antibacterial Activity
A study by Sánchez et al. (1995) explored the antibacterial activity of quinolone derivatives, including compounds structurally related to 8-(4-ethoxy-3-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one. They found these compounds to be effective against Gram-positive, Gram-negative, and anaerobic bacteria, with a reduction in potential side effects like phototoxicity and clonogenicity compared to other quinolones. This suggests potential applications in developing new antibacterial agents (Sánchez et al., 1995).
Aldose Reductase Inhibition
Qin et al. (2015) designed quinoxalin-2(1H)-one based aldose reductase inhibitors, which are structurally related to the compound . These inhibitors show promise in combating diabetic complications due to their potent inhibitory effects on aldose reductase and antioxidant activity. This highlights the potential of such compounds in treating diabetic complications and oxidative stress (Qin et al., 2015).
Novel Synthesis Methods
Wu Xiao-xi (2015) reported the solvent-free synthesis of novel 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one compounds. This study contributes to the field of green chemistry by presenting an eco-friendly method for synthesizing these compounds, which could be beneficial for pharmaceutical and industrial applications (Wu Xiao-xi, 2015).
Anticancer and Antibacterial Properties
Jin et al. (2020) synthesized novel quinoline and quinolinium iodide derivatives, including structures similar to 8-(4-ethoxy-3-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one, and evaluated their anticancer and antibacterial properties. Their findings indicate significant potential in these compounds as both anticancer and antibacterial agents, highlighting their versatility in medical research (Jin et al., 2020).
特性
IUPAC Name |
8-(4-ethoxy-3-methoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-3-23-15-5-4-11(6-16(15)22-2)12-8-19(21)20-14-9-18-17(7-13(12)14)24-10-25-18/h4-7,9,12H,3,8,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYJVTDNVSWCIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-ethoxy-3-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(pyridin-4-ylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B4625561.png)
![4-{[4-(3-fluorobenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4625572.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4625580.png)
![4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4625592.png)
![(2,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4625600.png)
![2-({5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B4625611.png)
![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4625622.png)
![2-chloro-5-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B4625629.png)
![1-(2-furylmethyl)-5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4625632.png)


![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4625656.png)
![2-butyl-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B4625665.png)
![8-[4-(2,4-dichlorophenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4625671.png)